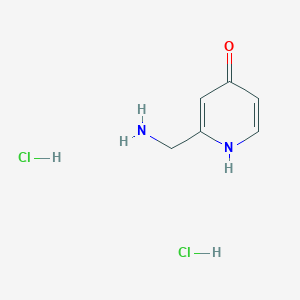

2-(Aminomethyl)-4-pyridinol dihydrochloride

Descripción general

Descripción

2-(Aminomethyl)-4-pyridinol dihydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an aminomethyl group attached to a pyridinol ring, and is commonly used in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-pyridinol dihydrochloride typically involves the reaction of 4-pyridinol with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl and aminomethyl groups undergo oxidation under controlled conditions:

-

Hydroxyl Group Oxidation :

-

Aminomethyl Group Oxidation :

| Oxidizing Agent | Target Group | Product | Conditions |

|---|---|---|---|

| H₂O₂ | Hydroxyl | 4-Pyridone | Acidic, 25–60°C |

| KMnO₄ | Hydroxyl | Carboxylic acid | Strongly acidic, reflux |

| Mn(OAc)₂ | Aminomethyl | Imine | AcOH, 40°C |

Reduction Reactions

The aminomethyl group participates in reductive processes:

-

Catalytic Hydrogenation :

-

Borohydride Reduction :

-

Reagents : Sodium borohydride (NaBH₄) in ethanol.

-

Products : Stable intermediates for further functionalization.

-

Substitution Reactions

The hydroxyl group acts as a leaving group in nucleophilic substitutions:

-

Halogenation :

-

Amination :

Acylation and Esterification

The aminomethyl group undergoes acylation with high efficiency:

-

Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) with DMAP·HCl as a catalyst .

-

Mechanism :

-

Catalytic Recyclability : DMAP·HCl retains activity for up to 5 cycles .

| Acylating Agent | Catalyst | Product | Turnover Number (TON) |

|---|---|---|---|

| Ac₂O | DMAP·HCl | N-Acetyl derivative | 1,000 |

| Benzoyl chloride | None | N-Benzoyl derivative | 450 |

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from the aminomethyl group enable C–H functionalization:

-

Applications :

Complexation with Metals

The pyridine nitrogen and hydroxyl oxygen serve as ligands for metal coordination:

-

Mn Complexes : Used in enantioselective epoxidations (up to 100% ee) .

-

Os Complexes : Catalyze hydrogenation of ketones with 154 TON .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 2-(Aminomethyl)-4-pyridinol dihydrochloride serves as a building block for creating complex organic molecules. Its ability to participate in various chemical reactions makes it an essential intermediate in synthesizing pharmaceuticals and agrochemicals.

Biology

This compound has been employed in biological research for studying enzyme mechanisms and as a ligand in biochemical assays. Its interaction with enzymes allows researchers to explore metabolic pathways and regulatory mechanisms within biological systems .

Medicine

The therapeutic potential of this compound has been investigated in several studies. It has shown promise as a precursor in drug development, particularly for neurological disorders due to its interaction with neuronal nitric oxide synthase (nNOS) inhibitors. These inhibitors are of interest for their potential in treating various neurological conditions .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of pyridine derivatives that showed high antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications of the aminomethyl group could enhance antimicrobial efficacy .

| Compound | MIC (μg/mL) | Bacterial Strains |

|---|---|---|

| Compound A | 6.25-12.5 | Bacillus subtilis, Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli, Pseudomonas aeruginosa |

Case Study 2: Neuronal Nitric Oxide Synthase Inhibition

A series of studies focused on developing selective inhibitors for nNOS based on the 2-aminopyridine scaffold, including derivatives of this compound. These inhibitors were optimized for potency and selectivity, showing promising results in preclinical models for treating neurological disorders .

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-4-pyridinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form stable complexes with metal ions and other molecules, which can modulate biological pathways and chemical reactions. The compound’s ability to donate and accept electrons makes it a valuable tool in redox reactions and catalysis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Aminomethyl)benzimidazole dihydrochloride

- 2-(Aminomethyl)pyridine

- 4-(Aminomethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(Aminomethyl)-4-pyridinol dihydrochloride stands out due to its unique combination of the aminomethyl group and the pyridinol ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(Aminomethyl)-4-pyridinol dihydrochloride, a derivative of pyridine, has garnered attention in the pharmaceutical field due to its potential biological activities. This compound is noted for its role in various therapeutic applications, including its antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing effective therapeutic agents.

- IUPAC Name: this compound

- Molecular Formula: C6H8Cl2N2O

- Molecular Weight: 195.05 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes and receptors involved in critical cellular processes, which can lead to antiproliferative effects in cancer cells and antimicrobial activity against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacteria and fungi, showing effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

- Cell Lines Tested:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Results:

- Significant reduction in cell viability observed at concentrations above 50 µM.

These results highlight the potential of this compound as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Efficacy : A recent publication explored the efficacy of this compound against various bacterial strains. The study reported that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections .

- Anticancer Research : In a controlled study involving human cancer cell lines, treatment with this compound resulted in increased apoptosis markers and decreased proliferation rates compared to untreated controls. This suggests that the compound may hold therapeutic potential for specific cancer types .

Propiedades

IUPAC Name |

2-(aminomethyl)-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-5-3-6(9)1-2-8-5;;/h1-3H,4,7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTNKPQLEUBFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909347-87-0 | |

| Record name | 2-(aminomethyl)-1,4-dihydropyridin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.